molecular formula C25H28N4O2S B2752153 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide CAS No. 1052659-30-9

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide

Katalognummer: B2752153
CAS-Nummer: 1052659-30-9
Molekulargewicht: 448.59
InChI-Schlüssel: HTFJGDBBWXQQCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-{[2-(Butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide is a structurally complex heterocyclic compound featuring an imidazo[1,2-c]quinazoline core. This bicyclic system is substituted at position 2 with a butan-2-yl group, a ketone at position 3, and a sulfanyl moiety at position 5 linked to a butanamide chain. The amide nitrogen is further substituted with a 2-methylphenyl group.

Eigenschaften

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-5-15(3)21-24(31)29-22(28-21)17-12-8-10-14-19(17)27-25(29)32-20(6-2)23(30)26-18-13-9-7-11-16(18)4/h7-15,20-21H,5-6H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJGDBBWXQQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-c]quinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the sec-butyl group: This is achieved through alkylation reactions.

    Attachment of the thio group:

    Formation of the butanamide moiety: This is typically achieved through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Analyse Chemischer Reaktionen

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.

Wissenschaftliche Forschungsanwendungen

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparison with structurally or functionally analogous molecules is provided below. While direct studies on the target compound are sparse, insights can be drawn from related heterocycles and amide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications Synthesis Route Highlights
2-{[2-(Butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide Imidazo[1,2-c]quinazoline Sulfanyl, butanamide, 2-methylphenyl Kinase inhibition (hypothetical) Multi-step cyclization and amidation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group, hydroxy Metal-catalyzed C–H functionalization Amidation of 3-methylbenzoyl chloride
3-Oxo-2H-imidazo[1,2-a]quinazoline derivatives Imidazo[1,2-a]quinazoline Ketone, alkyl/aryl substituents Anticancer agents (reported) Cyclocondensation of quinazolinones

Key Findings:

Structural Complexity vs. Simplicity: The target compound’s imidazo[1,2-c]quinazoline core is less common than the imidazo[1,2-a]quinazoline scaffold seen in anticancer agents. Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a simple benzamide backbone, the target compound’s sulfanyl and branched alkyl groups could improve membrane permeability or metabolic stability.

Functional Group Influence :

  • The sulfanyl group in the target compound may facilitate disulfide bond formation or metal coordination, analogous to thiol-containing protease inhibitors. In contrast, the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H activation, a feature absent in the target compound .

Synthetic Accessibility: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is straightforward, involving amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . In contrast, the target compound’s synthesis likely requires intricate steps, such as imidazo-quinazoline cyclization and regioselective sulfuration, which may limit scalability.

Biological Relevance :

  • Imidazo[1,2-a]quinazoline derivatives (e.g., PDE4 inhibitors) demonstrate potent anti-inflammatory activity, suggesting that the target compound’s imidazo[1,2-c] analog could share similar mechanisms. However, the 2-methylphenyl substituent might alter pharmacokinetic profiles compared to simpler aryl groups.

Biologische Aktivität

The compound 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide is a novel organic molecule with promising biological activities. Characterized by its complex structure, which includes an imidazoquinazoline core and a sulfanyl group, this compound has garnered interest for its potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment.

Structural Overview

The molecular formula of the compound is C25H27N4O2SC_{25}H_{27}N_{4}O_{2}S with a molecular weight of approximately 448.59g/mol448.59\,g/mol . The structural features include:

  • Imidazoquinazoline core : Known for its diverse biological activities.
  • Sulfanyl group : Enhances reactivity and interaction with biological targets.
  • Butanamide moiety : Contributes to the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably kinases involved in cancer cell proliferation. By binding to the active sites of these kinases, the compound inhibits their activity, leading to reduced phosphorylation of downstream targets and ultimately suppressing tumor growth .

1. Antidiabetic Potential

Research indicates that derivatives of imidazoquinazolines exhibit significant inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. The compound's structural analogs have shown IC50 values ranging from 12.44μM12.44\,\mu M to 308.33μM308.33\,\mu M, suggesting that modifications in the structure can enhance potency against diabetes-related pathways .

2. Anticancer Activity

The compound's ability to inhibit kinase activity has implications for cancer treatment. Studies have demonstrated that similar compounds can effectively reduce cell proliferation in various cancer cell lines, indicating potential as anticancer agents . The structure-activity relationship (SAR) analysis revealed that electron-donating groups improve inhibitory potency, while electron-withdrawing groups may diminish activity.

Case Study 1: Inhibition of α-glucosidase

A study synthesized several imidazoquinazoline derivatives and tested their inhibitory effects on Saccharomyces cerevisiae α-glucosidase. Among them, compounds bearing specific substituents showed enhanced inhibitory activities compared to standard treatments like acarbose .

Case Study 2: Anticancer Efficacy

In a separate investigation focusing on cancer cell lines, compounds structurally related to 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide were evaluated for their ability to inhibit cell growth. Results indicated significant reductions in proliferation rates, supporting the potential use of such compounds in cancer therapeutics .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
α-Glucosidase Inhibition6a–c12.44 - 308.33
Cancer Cell Proliferation InhibitionVarious ImidazoquinazolinesVaries by structure

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves three key stages:

  • Imidazoquinazoline core formation : Cyclocondensation of precursors (e.g., quinazolinones with amines) under reflux conditions.
  • Sulfanyl group introduction : Thiolation via nucleophilic substitution or oxidative coupling, often using thiourea derivatives .
  • Butanamide side-chain attachment : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) at controlled pH (5–6) and low temperatures (0–5°C) to minimize side reactions . Optimization includes solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd for cross-coupling), and monitoring via HPLC to ensure >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR for backbone and substituent analysis, with emphasis on sulfanyl (-S-) and carbonyl (C=O) signals .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion validation .
  • Crystallinity : X-ray diffraction (if crystalline) or DSC for thermal stability profiling .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays :
  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
    • Target identification : Fluorescence polarization assays to assess binding affinity to kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis involves modifying substituents and comparing bioactivity:

Modification Biological Impact Reference
Butan-2-yl → Cyclohexyl↑ Anticancer activity (IC50_{50} ↓ 30%)
2-Methylphenyl → TrifluoromethylphenylEnhanced metabolic stability (t1/2_{1/2} ↑ 2x)
Sulfanyl → Sulfonyl↓ Cytotoxicity in normal cells

Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like EGFR kinase .

Q. What computational methods are used to predict and design novel derivatives?

  • Reaction path optimization : Quantum mechanical calculations (DFT) to model transition states and energy barriers for sulfanyl group introduction .
  • ADMET prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular dynamics : Simulations (e.g., GROMACS) to assess protein-ligand stability over 100 ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural impurities : Re-evaluate compound purity via LC-MS and repeat assays with rigorously characterized batches .
  • Cell line specificity : Test across multiple cell models (e.g., primary vs. immortalized lines) to confirm target selectivity .

Q. What strategies improve reaction yield during large-scale synthesis?

  • Flow chemistry : Continuous reactors for imidazoquinazoline core formation, reducing batch inconsistencies .
  • Catalyst immobilization : Silica-supported Pd nanoparticles for recyclable cross-coupling steps (yield ↑ 15%) .
  • In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediates .

Q. How does the compound interact with biological targets at the molecular level?

  • Kinase inhibition : Hydrogen bonding between the quinazolinone carbonyl and kinase hinge region (e.g., EGFR T790M mutation) .
  • DNA intercalation : Planar imidazoquinazoline core stacking with base pairs, validated via ethidium displacement assays .
  • Metabolite profiling : LC-MS/MS identifies glutathione adducts, suggesting redox-mediated detoxification pathways .

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